molecular formula C11H17NO B14548638 N,N,3-Trimethylbicyclo[2.2.1]hept-5-ene-2-carboxamide CAS No. 62280-91-5

N,N,3-Trimethylbicyclo[2.2.1]hept-5-ene-2-carboxamide

Cat. No.: B14548638
CAS No.: 62280-91-5
M. Wt: 179.26 g/mol
InChI Key: FRERHFIGOGCCAP-UHFFFAOYSA-N
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Description

N,N,3-Trimethylbicyclo[221]hept-5-ene-2-carboxamide is a bicyclic compound with a unique structure that includes a bicyclo[221]heptane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,3-Trimethylbicyclo[2.2.1]hept-5-ene-2-carboxamide typically involves the reaction of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid with N,N-dimethylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or oxalyl chloride to form the corresponding acid chloride, which then reacts with N,N-dimethylamine to yield the desired amide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N,N,3-Trimethylbicyclo[2.2.1]hept-5-ene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon to yield the corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur, where the amide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Various nucleophiles such as halides, thiols, or amines

Major Products Formed

    Oxidation: Ketones, Carboxylic acids

    Reduction: Amines

    Substitution: Substituted amides or other derivatives

Scientific Research Applications

N,N,3-Trimethylbicyclo[2.2.1]hept-5-ene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of N,N,3-Trimethylbicyclo[2.2.1]hept-5-ene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit or activate certain enzymes involved in metabolic pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,5,5-Trimethylbicyclo[2.2.1]hept-2-ene
  • γ-Fenchene
  • 2-Norbornene, 2,5,5-trimethyl-

Uniqueness

N,N,3-Trimethylbicyclo[2.2.1]hept-5-ene-2-carboxamide is unique due to its specific amide functional group and the presence of three methyl groups on the bicyclic ring system. This structural uniqueness imparts distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

62280-91-5

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

N,N,3-trimethylbicyclo[2.2.1]hept-5-ene-2-carboxamide

InChI

InChI=1S/C11H17NO/c1-7-8-4-5-9(6-8)10(7)11(13)12(2)3/h4-5,7-10H,6H2,1-3H3

InChI Key

FRERHFIGOGCCAP-UHFFFAOYSA-N

Canonical SMILES

CC1C2CC(C1C(=O)N(C)C)C=C2

Origin of Product

United States

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